molecular formula C13H16N2O4 B1596686 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate CAS No. 76067-81-7

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate

Cat. No. B1596686
CAS RN: 76067-81-7
M. Wt: 264.28 g/mol
InChI Key: BZRAULNYWZRKMB-UHFFFAOYSA-N
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Description

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate, also known as MDPB, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. It is a monomer that can be polymerized to form a polymer with antimicrobial properties.

Mechanism Of Action

The antimicrobial properties of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate are due to its ability to disrupt the cell membrane of microorganisms. It can penetrate the cell membrane and cause damage to the cell wall, leading to the death of the microorganism.

Biochemical And Physiological Effects

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate has been shown to have low toxicity and is biocompatible, making it suitable for use in biomedical applications. It has been shown to have no significant effect on the viability of human cells, indicating that it is safe for use in medical devices.

Advantages And Limitations For Lab Experiments

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate has several advantages for use in lab experiments. It is easy to synthesize and has been shown to be effective against a wide range of microorganisms. However, its antimicrobial properties are dependent on the concentration used, and higher concentrations may be required for certain applications.

Future Directions

There are several future directions for research on 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate. One area of interest is the development of new antimicrobial polymers using 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate as a monomer. Another area of interest is the use of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate in the development of new medical devices, such as wound dressings and catheters. Additionally, further research is needed to determine the optimal concentration of 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate for different applications and to investigate its potential for use in combination with other antimicrobial agents.
In conclusion, 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate is a chemical compound with potential applications in various scientific fields. Its antimicrobial properties make it suitable for use in the development of new antimicrobial polymers and medical devices. Further research is needed to fully explore its potential and to determine the optimal concentration for different applications.

Scientific Research Applications

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate has been extensively studied for its potential applications in various scientific fields. It has been used as a monomer in the synthesis of antimicrobial polymers, which have been shown to be effective against a wide range of bacteria, fungi, and viruses. 2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate has also been used in the development of dental materials, where its antimicrobial properties can help prevent the formation of biofilms on dental implants.

properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 3,5-diaminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-8(2)12(16)18-3-4-19-13(17)9-5-10(14)7-11(15)6-9/h5-7H,1,3-4,14-15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRAULNYWZRKMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCOC(=O)C1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367964
Record name 2-(METHACRYLOYLOXY)ETHYL 3,5-DIAMINOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methacryloyloxy)ethyl 3,5-diaminobenzoate

CAS RN

76067-81-7
Record name 2-(METHACRYLOYLOXY)ETHYL 3,5-DIAMINOBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
SM Choi, SH Kwon, MH Yi - Journal of applied polymer science, 2006 - Wiley Online Library
A negative‐type photosensitive polyamic acid (PAA) was synthesized from cyclobutane‐1,2,3,4‐tetracarboxylic dianhydride and 2‐(methacryloyloxy)ethyl 3,5‐diaminobenzoate in N‐…
Number of citations: 9 onlinelibrary.wiley.com
SM Choi, KJ Kim, KY Choi, MH Yi - Journal of applied polymer …, 2005 - Wiley Online Library
A series of negative‐type photosensitive polyamic acids (PAAs) with various molecular weights was synthesized from cyclobutane‐1,2,3,4‐tetracarboxylic dianhydride, 2‐(…
Number of citations: 7 onlinelibrary.wiley.com
최성묵, 김경준, 권수한, 최길영, 이재흥… - 한국고분자학회학술대회 …, 2004 - cheric.org
Colorless photosensitive polyimides have attracted considerable attention in insulation layer for TFT-LCD devices due to their simple fabrication process1. In this study, negative-type …
Number of citations: 3 www.cheric.org
J Tanaka, H Kikkawa, F Shoji, H Satou… - MRS Online …, 1993 - cambridge.org
New negative-type photosensitive polyamic acids, precursors of polyimides, developable with aqueous alkaline solutions were synthesized. Among diamine monomers having a …
Number of citations: 5 www.cambridge.org
M Marek, E Brynda, Z Pientka, J Schauer - European polymer journal, 1997 - Elsevier
Composite membranes with an ultra-thin polyimide separation layer were prepared by two-dimensional UV crosslinking of Langmuir-Blodgett films of a salt of polyamic acid based on 4,…
Number of citations: 21 www.sciencedirect.com
H Kikkawa, F Shoji, J Tanaka… - Polymers for …, 1993 - Wiley Online Library
New photosensitive polyimide precursors developable with aqueous alkaline solutions were synthesized. Among diamine monomers having a photofunctional group, 2′‐(…
Number of citations: 12 onlinelibrary.wiley.com
D He, H Susanto, M Ulbricht - Progress in Polymer Science, 2009 - Elsevier
The recent developments in combining photo-irradiation-based and membrane technologies are analyzed in this review. It is emphasized that the effects of photo-initiated reactions …
Number of citations: 393 www.sciencedirect.com
JC Shim, SM Choi, HB Sim… - POLYMER …, 2004 - POLYMER SOCIETY OF KOREA
Number of citations: 3
심종천, 최성묵, 심현보, 권수한, 이미혜 - 폴리머, 2004 - dbpia.co.kr
: 시클로부탄-1234-테트라카복실산 이무수물, 2-(메타크릴로 일옥시) 에틸-3.5-디아미노벤조에이트및 13-비스 (3-아미노프로필)-1.133-테트라메틸디실록산을 V-메틸-2-피를리돈 하에서 …
Number of citations: 5 www.dbpia.co.kr

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